rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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Overview
Description
“Rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate” is a synthetic organic compound that features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Hydroxymethyl Group: This step may involve the hydroxylation of a precursor cyclopropane compound using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Conversion to a carboxylic acid derivative.
Reduction: Conversion to an alcohol derivative.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in mechanistic studies due to its unique reactivity.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biochemical Studies: Utilized in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate would depend on its specific application. In drug development, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylates: Compounds with similar cyclopropane ring structures and carboxylate groups.
Hydroxymethyl Cyclopropanes: Compounds with hydroxymethyl groups attached to cyclopropane rings.
Properties
CAS No. |
85428-59-7 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
SXDALRPHNJJFEI-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1CO |
Purity |
95 |
Origin of Product |
United States |
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